4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile
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Overview
Description
“4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers due to their biological activities . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of “4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile” can be inferred from its molecular formula: C17H14N3O2Cl . The compound contains an indole ring, which is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H14N3O2Cl and a yield of 89% . Its melting point is 211–213°C . The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Scientific Research Applications
For additional reading, you can refer to the following sources:
- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
- Kasralikar, J. N., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7
- Venkata Reddy, C., & Ganga Reddy, K. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Biological Applications. Chemistry Africa, 5(1), 1-16
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Future Directions
Given the diverse biological activities of indole derivatives and their potential for treatment of various disorders, there is immense potential for further exploration and development of these compounds . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
properties
IUPAC Name |
4-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)11-15-8-6-14(10-19)7-9-15/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKLVFPFYFMCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile |
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